N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
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Overview
Description
“N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known to be a class of promising functional reagents, especially in the field of pharmaceutics and medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The compound contains a pyrazole ring fused with a thiophene ring, both of which are five-membered rings with two heteroatoms. The pyrazole ring contains two nitrogen atoms, while the thiophene ring contains a sulfur atom .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
Synthesis and Characterization for Pharmacological Applications
The synthesis and characterization of related compounds have been crucial in evaluating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, the synthesis of celecoxib derivatives revealed their significant activities in these areas without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself, indicating the therapeutic potential of these compounds (Küçükgüzel et al., 2013).
Antimicrobial and Anti-inflammatory Agents
Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been prepared and evaluated for their antimicrobial and anti-inflammatory activities. These compounds present a broad spectrum of biological activities, indicating their potential in developing new therapeutic agents (Kendre et al., 2015).
Antitumor Activities
The search for new anticancer agents has led to the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential of these derivatives in cancer therapy (Gomha et al., 2016).
Dual Angiotensin and Endothelin Receptor Antagonists
The development of dual angiotensin-1 and endothelin-A receptor antagonists is another area of interest. Such compounds, exemplified by BMS-1, have shown potential in addressing rapid metabolic clearance and reducing interanimal variability in pharmacokinetic studies, indicating a strategic approach in designing compounds with improved metabolic profiles (Zhang et al., 2007).
Future Directions
properties
IUPAC Name |
N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-6-15(20)17-16-12-9-23(21,22)10-13(12)18-19(16)14-8-5-4-7-11(14)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVPBPBQRAZHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
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